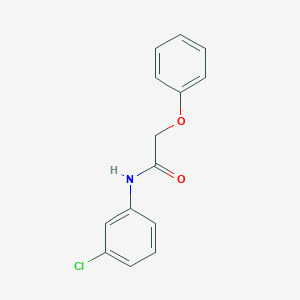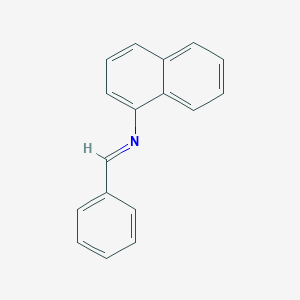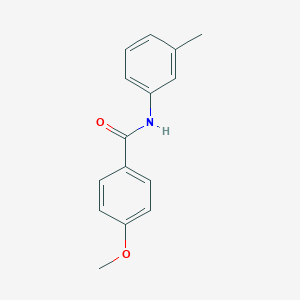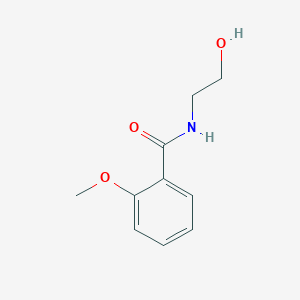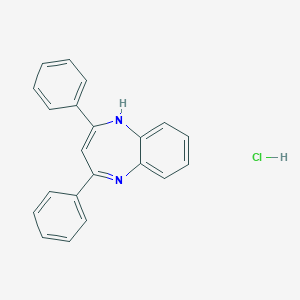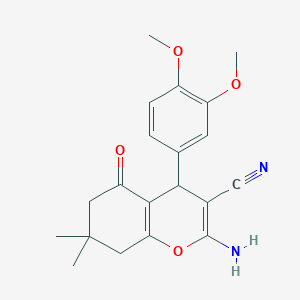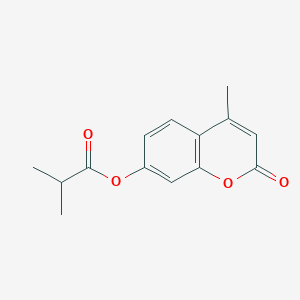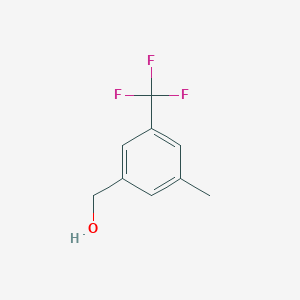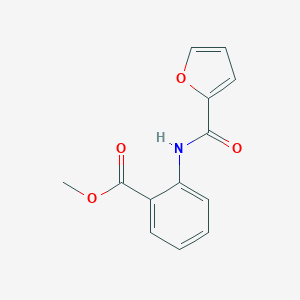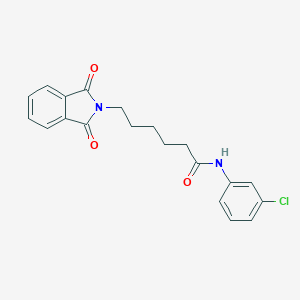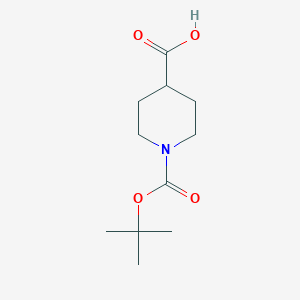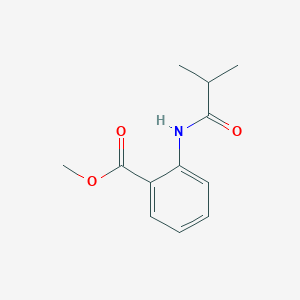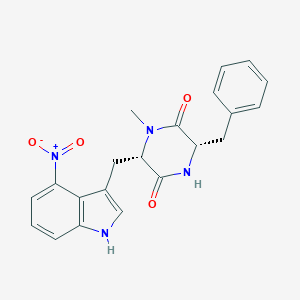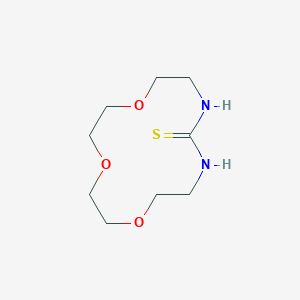![molecular formula C24H18N2 B188300 2,3-bis[(E)-2-phenylethenyl]quinoxaline CAS No. 6620-59-3](/img/structure/B188300.png)
2,3-bis[(E)-2-phenylethenyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis[(E)-2-phenylethenyl]quinoxaline, also known as BPEQ, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields. BPEQ is a member of the quinoxaline family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2,3-bis[(E)-2-phenylethenyl]quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
生化和生理效应
2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to have a number of biochemical and physiological effects in cells and tissues. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using 2,3-bis[(E)-2-phenylethenyl]quinoxaline in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental systems.
未来方向
There are a number of future directions for research on 2,3-bis[(E)-2-phenylethenyl]quinoxaline. One area of research could focus on the development of new synthetic methods for 2,3-bis[(E)-2-phenylethenyl]quinoxaline that are more efficient and environmentally friendly. Other research could explore the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of other analytes, such as biomolecules and pathogens. Additionally, further research could investigate the potential use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as an anti-cancer agent, as well as its effects on other diseases and conditions.
合成方法
2,3-bis[(E)-2-phenylethenyl]quinoxaline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Suzuki-Miyaura coupling reaction, and the Friedel-Crafts acylation reaction. One of the most common methods for synthesizing 2,3-bis[(E)-2-phenylethenyl]quinoxaline is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of a catalyst.
科学研究应用
2,3-bis[(E)-2-phenylethenyl]quinoxaline has been the subject of much scientific research due to its potential applications in various fields. One area of research has focused on the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of metal ions. Other research has explored the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a photosensitizer for photodynamic therapy, as well as its potential as an anti-cancer agent.
属性
CAS 编号 |
6620-59-3 |
|---|---|
产品名称 |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
分子式 |
C24H18N2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
InChI |
InChI=1S/C24H18N2/c1-3-9-19(10-4-1)15-17-23-24(18-16-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)25-23/h1-18H/b17-15+,18-16+ |
InChI 键 |
FCJOKCQAZDQZFF-YTEMWHBBSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



